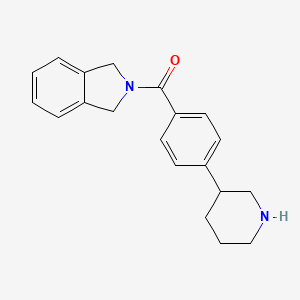

2-(4-piperidin-3-ylbenzoyl)isoindoline

Beschreibung

Eigenschaften

IUPAC Name |

1,3-dihydroisoindol-2-yl-(4-piperidin-3-ylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O/c23-20(22-13-18-4-1-2-5-19(18)14-22)16-9-7-15(8-10-16)17-6-3-11-21-12-17/h1-2,4-5,7-10,17,21H,3,6,11-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAHKLENBLLKQCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC=C(C=C2)C(=O)N3CC4=CC=CC=C4C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to the Core Chemical Properties of 2-(4-piperidin-3-ylbenzoyl)isoindoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-piperidin-3-ylbenzoyl)isoindoline represents a novel chemical entity at the intersection of well-established pharmacophores. While this specific molecule is not extensively documented in current scientific literature, its constituent parts—the isoindoline core, the benzoyl linker, and the piperidine ring—are integral to numerous clinically significant compounds. This guide provides a comprehensive analysis of the predicted chemical properties, potential synthetic routes, and likely biological significance of 2-(4-piperidin-3-ylbenzoyl)isoindoline. By dissecting the known characteristics of its substructures, we offer a predictive framework for its behavior, guiding future research and development efforts.

Structural and Substructure Analysis

The chemical structure of 2-(4-piperidin-3-ylbenzoyl)isoindoline combines three key moieties, each contributing to its overall physicochemical and pharmacological profile.

-

The Isoindoline Core: A bicyclic heterocyclic amine where a benzene ring is fused to a pyrrolidine ring.[1] Substituted isoindolines are recognized for their presence in a wide array of natural products and pharmaceuticals, exhibiting diverse biological activities such as antitumor, cytotoxic, and neuroprotective effects.[2][3] The nitrogen atom of the isoindoline ring provides a key point for substitution, influencing the molecule's overall shape and electronic properties.

-

The Benzoyl Linker: A phenyl ketone group that connects the isoindoline and piperidine rings. This linker is not merely a spacer; its carbonyl group can participate in hydrogen bonding and other polar interactions. The rigidity of the phenyl ring influences the conformational flexibility of the entire molecule, which is a critical factor in its interaction with biological targets.

-

The Piperidine Moiety: A saturated six-membered nitrogen-containing heterocycle. The piperidine ring is a ubiquitous feature in medicinal chemistry, valued for its ability to introduce a basic center, improve pharmacokinetic properties, and provide a scaffold for further functionalization.[4] The substitution at the 3-position of the piperidine ring is a key structural feature. The nitrogen atom in the piperidine ring is a basic center, capable of forming salts and participating in hydrogen bonding.

Predicted Physicochemical Properties

The combination of the lipophilic aromatic rings and the polar amine and carbonyl groups suggests that 2-(4-piperidin-3-ylbenzoyl)isoindoline will have moderate solubility in both aqueous and organic media. The presence of two nitrogen atoms, one in the isoindoline and one in the piperidine ring, provides basic centers that can be protonated at physiological pH, which would enhance its aqueous solubility.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C20H22N2O | Based on the chemical structure. |

| Molecular Weight | ~318.41 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a solid at room temperature. | Based on similar aromatic and heterocyclic compounds. |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO, DMF, and alcohols. | The aromatic rings contribute to lipophilicity, while the amine and carbonyl groups provide some polarity. |

| pKa | The piperidine nitrogen is expected to have a pKa in the range of 8-10, making it a basic center. The isoindoline nitrogen is significantly less basic due to its amide-like character. | Based on the known pKa values of piperidine and N-acyl amines. |

| LogP | A moderately high LogP is predicted, indicating good cell permeability. | The presence of two aromatic rings and the hydrocarbon backbone of the piperidine ring contribute to its lipophilicity. |

| Hydrogen Bond Donors | 1 (from the piperidine N-H) | The piperidine nitrogen can act as a hydrogen bond donor. |

| Hydrogen Bond Acceptors | 2 (the carbonyl oxygen and the piperidine nitrogen) | The carbonyl oxygen and the lone pair of electrons on the piperidine nitrogen can act as hydrogen bond acceptors. |

Proposed Synthetic Pathways

Given that 2-(4-piperidin-3-ylbenzoyl)isoindoline is not a commercially available compound, its synthesis would be a critical first step in its investigation. A plausible and efficient synthetic route can be designed based on established chemical reactions for forming amide bonds and N-arylations.

Retrosynthetic Analysis

A retrosynthetic analysis suggests that the molecule can be constructed by forming the amide bond between the isoindoline nitrogen and the benzoyl carbonyl group. This leads to two primary synthetic strategies.

Caption: Retrosynthetic analysis of 2-(4-piperidin-3-ylbenzoyl)isoindoline.

Proposed Synthetic Workflow

Method 1: Amidation of Isoindoline

This is a direct and likely high-yielding approach.

-

Synthesis of 4-(piperidin-3-yl)benzoic acid: This key intermediate can be synthesized via a Suzuki or other cross-coupling reaction between a protected 3-halopiperidine and 4-carboxyphenylboronic acid. The protecting group on the piperidine nitrogen (e.g., Boc) would be removed in the final step.

-

Activation of the Carboxylic Acid: The synthesized 4-(piperidin-3-yl)benzoic acid would be converted to a more reactive species, such as an acyl chloride (using thionyl chloride or oxalyl chloride) or an activated ester.

-

Amidation: The activated benzoic acid derivative would then be reacted with isoindoline in the presence of a base (like triethylamine or pyridine) to form the final product.

Caption: Proposed synthetic workflow for 2-(4-piperidin-3-ylbenzoyl)isoindoline.

Potential Pharmacological and Biological Significance

The structural components of 2-(4-piperidin-3-ylbenzoyl)isoindoline suggest several potential areas of biological activity.

-

CNS Activity: Both isoindoline and piperidine are common scaffolds in centrally acting agents. The phenyl(piperidin-4-yl)methanone fragment is a known pharmacophore for serotoninergic and dopaminergic receptor ligands.[5] Therefore, 2-(4-piperidin-3-ylbenzoyl)isoindoline could potentially modulate neurotransmitter systems and may have applications in treating neuropsychiatric and neurodegenerative disorders.

-

Enzyme Inhibition: The benzoylpiperidine moiety has been identified in inhibitors of various enzymes.[5][6] For example, derivatives of isoindoline-1,3-dione have been investigated as acetylcholinesterase inhibitors for the potential treatment of Alzheimer's disease.[7] It is plausible that 2-(4-piperidin-3-ylbenzoyl)isoindoline could exhibit inhibitory activity against a range of enzymes.

-

Anticancer Activity: Many isoindoline-containing compounds, including the notable examples of thalidomide and its analogs, possess potent anticancer and immunomodulatory properties.[8] The benzoylpiperidine fragment is also present in some anticancer agents.[5] This suggests that the target molecule could be investigated for its antiproliferative effects.

Caption: Potential pharmacological profile of 2-(4-piperidin-3-ylbenzoyl)isoindoline.

Analytical Characterization

Once synthesized, the identity and purity of 2-(4-piperidin-3-ylbenzoyl)isoindoline would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show characteristic signals for the aromatic protons of the isoindoline and benzoyl rings, the methylene protons of the isoindoline and piperidine rings, and the methine proton at the 3-position of the piperidine ring. The N-H proton of the piperidine may appear as a broad singlet.

-

¹³C NMR: Would reveal distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the isoindoline and piperidine rings.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight and elemental composition of the compound.

-

Infrared (IR) Spectroscopy: Would show a characteristic strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1630-1680 cm⁻¹. The N-H stretching of the piperidine may also be visible.

-

Purity Analysis: High-performance liquid chromatography (HPLC) would be employed to determine the purity of the synthesized compound.

Conclusion

2-(4-piperidin-3-ylbenzoyl)isoindoline is a promising, albeit currently under-investigated, chemical structure that merges three pharmacologically significant motifs. Based on the well-documented properties of its constituent parts, it is predicted to be a moderately lipophilic, basic compound with the potential for significant biological activity, particularly in the areas of neuroscience and oncology. The synthetic pathways proposed herein offer a clear strategy for its preparation, which would be the first step in unlocking its therapeutic potential. This technical guide provides a foundational framework for researchers and drug development professionals to initiate the exploration of this novel chemical entity.

References

-

Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2025, January 14). Preprints.org. [Link]

-

Pharmacological Applications of Piperidine Derivatives. (2023, February 9). Encyclopedia.pub. [Link]

-

Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega. [Link]

-

General classification of benzoylpiperidine-based small molecules as therapeutics and diagnostics. ResearchGate. [Link]

-

2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives: Synthesis, docking and acetylcholinesterase inhibitory evaluation as anti-alzheimer agents. (2017, January 15). PubMed. [Link]

-

Practical synthesis of isoindolines yields potent colistin potentiators for multidrug-resistant Acinetobacter baumannii. Organic & Biomolecular Chemistry. [Link]

-

Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2024, November 20). Preprints.org. [Link]

-

The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PMC. [Link]

-

ACMD advice on 2-benzyl benzimidazole and piperidine benzimidazolone opioids (accessible version). GOV.UK. [Link]

-

An efficient method for the synthesis of 2,3-dihydro-1H-isoindoles. Indian Journal of Chemistry. [Link]

-

Design and synthesis of some isoindoline derivatives as analogues of the active anti-inflammatory Indoprofen. ResearchGate. [Link]

-

A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (2024, July 26). MDPI. [Link]

-

The chemistry of isoindole natural products. (2013, October 10). Beilstein Journals. [Link]

-

2-Benzoyl-1H-isoindole-1,3(2H)-dione. PubChem. [Link]

-

Isoindoline. Wikipedia. [Link]

-

Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC. [Link]

-

2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation in LPS-challenged RAW 264.7 Cells and also Demonstrate Potentially Relevant Sigma and Serotonin Receptor Affinity in Membrane Preparations. PMC. [Link]

Sources

- 1. Isoindoline - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. preprints.org [preprints.org]

Structure-Activity Relationship of the 2-(4-piperidin-3-ylbenzoyl)isoindoline Scaffold as a Novel PARP Inhibitor Core

An In-depth Technical Guide

Abstract

This technical guide provides a detailed analysis of the structure-activity relationship (SAR) for the novel 2-(4-piperidin-3-ylbenzoyl)isoindoline chemical scaffold. By drawing extensive analogies from clinically successful Poly(ADP-ribose) polymerase (PARP) inhibitors, particularly Niraparib, this document elucidates the critical roles of the isoindoline core, the benzoyl linker, and the piperidin-3-yl moiety in achieving high-potency PARP inhibition. We dissect the key structural motifs responsible for binding to the nicotinamide pocket of the PARP enzyme, explore strategies for optimizing potency and selectivity, and discuss the causality behind experimental design for SAR exploration. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of next-generation oncology therapeutics targeting DNA damage response pathways.

Introduction: The Rationale for a Novel PARP Inhibitor Scaffold

Poly(ADP-ribose) polymerase (PARP) enzymes, especially PARP-1 and PARP-2, are critical components of the DNA damage response (DDR) system, primarily involved in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][2] The therapeutic inhibition of PARP has emerged as a cornerstone of modern oncology, founded on the principle of synthetic lethality. In tumors harboring defects in homologous recombination (HR) repair, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP-mediated SSB repair leads to the accumulation of cytotoxic double-strand breaks (DSBs) during replication, resulting in selective cancer cell death.[3][4]

Several PARP inhibitors, including Olaparib, Rucaparib, and Niraparib, have received regulatory approval and demonstrated significant clinical benefit.[5][6] These agents share common pharmacophoric features but differ in their core heterocyclic structures. Niraparib (2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide) established the indazole carboxamide scaffold as a highly effective PARP-binding motif.[7]

This guide focuses on a structurally related but distinct scaffold: 2-(4-piperidin-3-ylbenzoyl)isoindoline . We hypothesize this scaffold acts as a potent PARP inhibitor by engaging the same nicotinamide-binding domain targeted by existing drugs. Here, we will deconstruct the molecule to build a comprehensive SAR model, providing a strategic framework for its optimization as a potential clinical candidate.

Deconstruction of the Pharmacophore: An SAR Analysis

The 2-(4-piperidin-3-ylbenzoyl)isoindoline scaffold can be dissected into three key components: the isoindoline core, the benzoyl linker, and the piperidin-3-yl substituent. The interplay between these components dictates the molecule's affinity for the PARP active site and its overall pharmacological profile.

The Isoindoline Core: Mimicking the Nicotinamide Moiety

The isoindoline ring system, particularly in its oxidized forms like isoindolin-1-one (a lactam) or phthalimide (an imide), is a privileged structure in medicinal chemistry.[8][9] In the context of PARP inhibition, this moiety is designed to function as a bioisostere of the nicotinamide ring of the natural substrate, NAD+.

-

Binding Interaction: The carbonyl group(s) of the isoindoline core are critical for forming hydrogen bonds with key residues in the PARP catalytic domain, such as Glycine and Serine. The aromatic part of the isoindoline ring engages in π-π stacking interactions with a Tyrosine residue, further anchoring the inhibitor in the active site. This binding mode effectively blocks the entry and processing of NAD+, thereby inhibiting the enzyme's catalytic activity.

-

Structural Analogy: The phthalazinone core of Olaparib and the indazole carboxamide of Niraparib achieve PARP inhibition through similar interactions. The isoindoline core represents a logical and synthetically accessible alternative that maintains the essential pharmacophoric elements for high-affinity binding.

The Benzoyl Linker: Optimal Vector for Substituent Placement

The central benzoyl group serves as a rigid linker that correctly orients the isoindoline core and the piperidine substituent within the three-dimensional space of the PARP active site.

-

Positional Isomerism: The 1,4-substitution pattern (para) on the benzoyl ring is predicted to be optimal. This geometry projects the piperidine group outwards from the catalytic pocket towards the solvent-exposed surface of the enzyme. This vector is crucial, as it allows the piperidine moiety to interact with residues in the regulatory subdomain or improve the compound's physicochemical properties without disrupting the core binding interactions.

-

Impact of Linker Rigidity: The rigid nature of the benzoyl linker minimizes the entropic penalty upon binding, which can contribute to higher affinity. Modifications to this linker, such as replacing the phenyl ring with other heterocycles, could be explored to fine-tune electronic properties and metabolic stability, but the fundamental para-disposition should be maintained.

The Piperidin-3-yl Group: Enhancing Potency and Pharmacokinetics

The piperidine moiety is a recurring feature in successful PARP inhibitors, and its inclusion is a deliberate strategy to address multiple pharmacological objectives.[5][10]

-

Introduction of a Basic Center: The secondary amine of the piperidine ring (pKa ~8-9) is protonated at physiological pH. This positive charge can form a key salt bridge interaction with an acidic residue, such as Aspartate 766, in a regulatory subdomain of PARP-1.[11] This interaction significantly enhances binding affinity and contributes to selectivity for PARP-1 and PARP-2 over other PARP family members.[11] Furthermore, the basicity improves aqueous solubility, a critical factor for oral bioavailability.

-

Stereochemistry is Critical: For Niraparib, the (S)-enantiomer of the 3-piperidinyl group is substantially more potent than the (R)-enantiomer.[7] This stereochemical preference arises from the specific 3D orientation required to optimally engage with the protein surface. It is highly probable that the 2-(4-piperidin-3-ylbenzoyl)isoindoline scaffold would exhibit the same stereochemical requirement. The 3-yl substitution pattern is preferred over 2-yl or 4-yl as it presents the crucial N-H vector in the correct orientation for interaction without introducing steric clashes.

-

N-Alkylation: Modification of the piperidine nitrogen provides a handle for modulating properties. Small alkyl groups (e.g., methyl, ethyl) could be explored to fine-tune basicity, lipophilicity, and metabolic stability. However, larger, bulky groups may disrupt the critical interactions and reduce potency.[12]

SAR Summary and Optimization Strategy

The analysis above leads to a clear, actionable SAR model for the 2-(4-piperidin-3-ylbenzoyl)isoindoline scaffold.

Table 1: SAR Summary for the 2-(4-piperidin-3-ylbenzoyl)isoindoline Scaffold

| Molecular Component | Structural Feature | Predicted Impact on PARP Inhibition | Rationale |

| Isoindoline Core | Carbonyl Group(s) | Essential for Activity | Forms key H-bonds in the nicotinamide pocket. |

| Aromatic Ring | Essential for Activity | Engages in π-π stacking with active site Tyrosine. | |

| Benzoyl Linker | 1,4-Substitution Pattern | Optimal | Correctly orients the piperidine for external interactions. |

| Ring Electronics | Modulatory | Can be modified to fine-tune properties (e.g., metabolic stability). | |

| Piperidine Moiety | Basic Secondary Amine | Critical for High Potency | Improves solubility; forms salt bridge with Aspartate residue.[11] |

| (S)-Stereocenter at C3 | Critical for High Potency | Ensures optimal 3D orientation for binding.[7] | |

| N-H Group | Likely Important | May act as a hydrogen bond donor. |

Proposed Optimization Workflow

A rational optimization campaign would proceed by systematically modifying each component of the scaffold while assessing the impact on PARP inhibition and cellular activity.

Caption: Proposed workflow for SAR-driven lead optimization.

Key Experimental Protocols for SAR Determination

To validate the SAR hypotheses, a series of standardized, self-validating assays must be employed. The trustworthiness of the SAR model is directly dependent on the quality and reproducibility of this experimental data.

Protocol: PARP-1 Enzyme Inhibition Assay (Biochemical)

This assay quantitatively determines the direct inhibitory effect of a compound on the catalytic activity of purified PARP-1 enzyme.

-

Principle: A colorimetric or fluorescent assay measuring the consumption of NAD+ or the incorporation of biotinylated ADP-ribose onto a histone substrate.

-

Materials: Recombinant human PARP-1 enzyme, activated DNA (e.g., nicked salmon sperm DNA), Histone H1, Biotinylated NAD+, Streptavidin-HRP conjugate, TMB substrate, 96-well plates.

-

Step-by-Step Methodology:

-

Coat a 96-well plate with Histone H1 and block with BSA.

-

Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 pM) in assay buffer.

-

In each well, add activated DNA, assay buffer, and the test compound.

-

Initiate the reaction by adding a mixture of PARP-1 enzyme and biotinylated NAD+. Incubate for 1 hour at room temperature.

-

Wash the plate to remove unbound reagents.

-

Add Streptavidin-HRP conjugate and incubate for 1 hour.

-

Wash the plate and add TMB substrate.

-

Stop the reaction with 2N H₂SO₄ and read the absorbance at 450 nm.

-

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Whole-Cell PARP Inhibition (PARylation) Assay

This assay measures the compound's ability to inhibit PARP activity within intact cells, providing a measure of cell permeability and target engagement.[13]

-

Principle: An ELISA-based method to quantify the levels of poly(ADP-ribose) (PAR) chains in cells following induction of DNA damage.

-

Materials: Cancer cell line (e.g., HeLa), test compound, DNA-damaging agent (e.g., H₂O₂ or MNNG), anti-PAR antibody, secondary antibody-HRP conjugate, 96-well cell culture plates.

-

Step-by-Step Methodology:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat cells with a serial dilution of the test compound for 1 hour.

-

Induce DNA damage by adding H₂O₂ (e.g., 200 µM) for 10 minutes.

-

Immediately fix the cells with cold methanol/acetone.

-

Block the wells and incubate with a primary antibody against PAR.

-

Wash and incubate with a secondary HRP-conjugated antibody.

-

Develop the signal with a suitable substrate and measure the absorbance.

-

-

Data Analysis: Normalize the signal to untreated controls and calculate the EC₅₀ value, representing the concentration required to inhibit cellular PARylation by 50%.

Protocol: Synthetic Lethality Proliferation Assay

This assay is the definitive test for the desired mechanism of action, measuring selective cytotoxicity in HR-deficient cells.

-

Principle: Compares the anti-proliferative effect of the compound on a matched pair of cell lines: one with a defect in an HR gene (e.g., BRCA1-mutant) and one that is HR-proficient (wild-type or complemented).

-

Materials: BRCA1-deficient cell line (e.g., MDA-MB-436), BRCA1-proficient cell line (e.g., MDA-MB-231), cell proliferation reagent (e.g., CellTiter-Glo®).

-

Step-by-Step Methodology:

-

Seed both cell lines in parallel in 96-well plates.

-

The next day, treat the cells with a serial dilution of the test compound.

-

Incubate for 5-7 days to allow for multiple cell doublings.

-

Measure cell viability using a luminescence- or fluorescence-based assay.

-

-

Data Analysis: Determine the CC₅₀ (Cellular Cytotoxicity 50%) value for each cell line. A potent synthetic lethal compound will show a significantly lower CC₅₀ in the BRCA1-deficient line compared to the proficient line.

Caption: High-level experimental workflow for SAR evaluation.

Conclusion

The 2-(4-piperidin-3-ylbenzoyl)isoindoline scaffold represents a highly promising starting point for the development of novel, potent, and selective PARP inhibitors. Its design is firmly grounded in the established principles of PARP inhibitor pharmacophores, leveraging an isoindoline core to mimic nicotinamide, a rigid benzoyl linker for optimal orientation, and a basic piperidin-3-yl group to enhance potency and confer favorable physicochemical properties. The SAR model presented in this guide provides a clear and logical framework for medicinal chemists to pursue lead optimization. By employing the rigorous, self-validating experimental protocols outlined herein, research teams can systematically explore the chemical space around this scaffold to identify clinical candidates with the potential to expand the therapeutic arsenal against HR-deficient cancers.

References

- Discovery and SAR of orally efficacious tetrahydropyridopyridazinone PARP inhibitors for the tre

- Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination.

- Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors. PMC.

- of SAR study for PARP-1 suppression effect of the most potent derivatives.

- PARP Inhibitors and DNA Repair: A Novel Beneficial Approach for Targeting Synthetic Lethal Tumor Cells. Brieflands.

- Niraparib | C19H20N4O | CID 24958200. PubChem - NIH.

- Structure-activity relationships in vitro | Download Table.

- PETRA: saruparib in solid tumors with BRCA1/2, PALB2 or RAD51C/D mut

- The PARP1 selective inhibitor saruparib (AZD5305)

- Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination.

- 2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation in LPS-challenged RAW 264.

- 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide. PubChem.

- Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. PubMed.

- Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. Journal of Medicinal Chemistry.

- Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and-2 Mutant Tumors.

- (PDF) Design and synthesis of some isoindoline derivatives as analogues of the active anti-inflammatory Indoprofen.

- Synthesis of Isoindoles from Intramolecular Condensation of Benzyl Azides with α-Aryldiazoesters. Organic Chemistry Portal.

- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org.

- The chemistry of isoindole n

- Synthesis and structure-activity relationship of N-(piperidin-4-yl)

- Pharmaceutically acceptable salts of 2-{4-[(3s)-piperidin-3- yl]phenyl} -2h-indazole-7-carboxamide.

Sources

- 1. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2009087381A1 - Pharmaceutically acceptable salts of 2-{4-[(3s)-piperidin-3- yl]phenyl} -2h-indazole-7-carboxamide - Google Patents [patents.google.com]

- 3. brieflands.com [brieflands.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. preprints.org [preprints.org]

- 9. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]

- 10. Discovery and SAR of orally efficacious tetrahydropyridopyridazinone PARP inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation in LPS-challenged RAW 264.7 Cells and also Demonstrate Potentially Relevant Sigma and Serotonin Receptor Affinity in Membrane Preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Preclinical Evaluation of Isoindoline-Based PARP Inhibitors

Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.

Abstract: This document provides a comprehensive guide to the essential experimental protocols for the preclinical characterization of novel isoindoline-based Poly(ADP-ribose) polymerase (PARP) inhibitors. The protocols detailed herein cover a range of assays from initial biochemical characterization to in vivo efficacy studies, with a focus on understanding the mechanism of action, cellular effects, and therapeutic potential of this important class of compounds.

Introduction: The Rationale for Targeting PARP with Isoindoline-Based Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) pathway.[1] They play a pivotal role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[2] Upon detecting a SSB, PARP binds to the damaged DNA and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit the necessary DNA repair machinery.[3]

Inhibition of PARP's enzymatic activity disrupts the BER pathway, leading to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs). In cancer cells with deficiencies in the homologous recombination (HR) pathway for DSB repair, such as those with mutations in the BRCA1 or BRCA2 genes, the accumulation of DSBs cannot be efficiently repaired, leading to a state of "synthetic lethality" and subsequent cell death.[4]

A key mechanism of action for many potent PARP inhibitors is "PARP trapping," where the inhibitor not only blocks the catalytic activity of PARP but also stabilizes the PARP-DNA complex.[5] This trapped complex creates a physical obstruction to DNA replication and transcription, which is even more cytotoxic than the simple inhibition of PARP's enzymatic function.[5]

The isoindolinone scaffold has emerged as a promising chemical starting point for the development of potent and selective PARP inhibitors.[6] Its structural similarity to the nicotinamide moiety of NAD+, the natural substrate of PARP, allows for competitive inhibition at the enzyme's catalytic site.[7] This guide provides a detailed roadmap for researchers to rigorously evaluate the preclinical properties of novel isoindoline-based PARP inhibitors.

Biochemical Characterization of Isoindoline-Based PARP Inhibitors

The initial characterization of a novel isoindoline-based PARP inhibitor begins with the determination of its direct effects on the enzymatic activity of PARP1 and PARP2.

PARP1/2 Enzymatic Activity Assay (Colorimetric)

This assay quantifies the amount of PAR produced by recombinant PARP1 or PARP2 in the presence of the inhibitor.

Principle: This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which are coated on a microplate. The amount of incorporated biotin is then detected using a streptavidin-HRP conjugate and a colorimetric substrate.

Protocol:

-

Plate Coating: Coat a 96-well plate with histone solution (e.g., 50 µl of 10 µg/ml histone H1 in PBS) and incubate overnight at 4°C.[8]

-

Washing: Wash the plate three times with 200 µl of wash buffer (PBS with 0.05% Tween-20).

-

Inhibitor Preparation: Prepare serial dilutions of the isoindoline-based PARP inhibitor in assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT). A typical starting concentration range would be from 1 nM to 100 µM.

-

Reaction Mixture: Prepare a reaction mixture containing recombinant PARP1 or PARP2 enzyme (e.g., 2.5 ng/µl), activated DNA (e.g., 5 µl), and 10x PARP assay mixture in 1x PARP buffer.[8]

-

Reaction Initiation: Add 25 µl of the reaction mixture to each well, followed by 5 µl of the inhibitor solution or vehicle control (e.g., 10% DMSO in water).[8]

-

Incubation: Incubate the plate at room temperature for 1 hour.[8]

-

Detection:

-

Wash the plate three times with wash buffer.

-

Add 50 µl of streptavidin-HRP conjugate (diluted in blocking buffer) to each well and incubate for 30 minutes at room temperature.

-

Wash the plate three times with wash buffer.

-

Add 50 µl of TMB substrate and incubate until a blue color develops.

-

Stop the reaction by adding 50 µl of 1M H₂SO₄.

-

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

PARP Trapping Assay (Fluorescence Polarization)

This assay is crucial for determining the ability of the inhibitor to stabilize the PARP-DNA complex.

Principle: This homogeneous assay uses a fluorescently labeled DNA oligonucleotide.[9] When PARP1 binds to the DNA, the complex tumbles slowly in solution, resulting in a high fluorescence polarization (FP) signal. In the presence of NAD+, PARP1 auto-PARylates and dissociates from the DNA, leading to a low FP signal. A trapping inhibitor will prevent this dissociation, thus maintaining a high FP signal.[9]

Protocol:

-

Reagent Preparation:

-

Prepare serial dilutions of the isoindoline-based PARP inhibitor in assay buffer.

-

Dilute recombinant PARP1 enzyme and the fluorescently labeled DNA probe to their optimal working concentrations in cold assay buffer.[5]

-

-

Assay Setup: In a 384-well black plate, add the following to each well:

-

Diluted inhibitor or vehicle control.

-

Diluted PARP1 enzyme.

-

Fluorescent DNA probe.

-

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light, to allow for PARP1-DNA binding.[5]

-

Reaction Initiation: Add a concentrated solution of NAD+ to initiate the PARylation reaction.[5]

-

Final Incubation: Incubate for an additional 60 minutes at room temperature, protected from light.[5]

-

Data Acquisition: Read the fluorescence polarization using a suitable plate reader.

-

Data Analysis: The increase in FP signal is directly proportional to PARP trapping. Calculate the EC₅₀ for trapping by plotting the FP signal against the inhibitor concentration.

Data Presentation: Biochemical Potency

| Compound ID | PARP1 IC₅₀ (nM) | PARP2 IC₅₀ (nM) | PARP1 Trapping EC₅₀ (nM) |

| Isoindoline-X | Value | Value | Value |

| Olaparib (Control) | Value | Value | Value |

Cellular Characterization of Isoindoline-Based PARP Inhibitors

Moving from a purified system to a cellular context is essential to understand the biological effects of the inhibitor.

Cellular PARP Activity Assay (Immunofluorescence)

This assay visualizes the inhibition of PAR synthesis in cells treated with the inhibitor.

Principle: Cells are treated with a DNA damaging agent to induce PARP activity, followed by treatment with the inhibitor. The level of PAR synthesis is then assessed by immunofluorescence using an anti-PAR antibody.

Protocol:

-

Cell Culture: Seed cells (e.g., a cancer cell line with a known HR deficiency like BRCA1-mutant SUM149PT) onto glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Inhibitor Treatment: Treat the cells with a range of concentrations of the isoindoline-based inhibitor for 2-4 hours.

-

DNA Damage Induction: Induce DNA damage by treating the cells with a DNA alkylating agent like methyl methanesulfonate (MMS) (e.g., 0.005%) for 15-30 minutes.[10]

-

Fixation and Permeabilization:

-

Immunostaining:

-

Block non-specific binding with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.[3]

-

Incubate with a primary antibody against PAR (e.g., mouse anti-PAR) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorophore-conjugated secondary antibody (e.g., goat anti-mouse Alexa Fluor 488) for 1 hour at room temperature in the dark.[3]

-

Counterstain the nuclei with DAPI.

-

-

Imaging and Analysis: Mount the coverslips onto microscope slides and acquire images using a fluorescence microscope. Quantify the mean fluorescence intensity of the PAR signal per nucleus.

DNA Damage Response Assays

These assays measure the downstream consequences of PARP inhibition, namely the accumulation of DNA damage.

3.2.1. γ-H2AX Immunofluorescence for DNA Double-Strand Breaks

Principle: The phosphorylation of histone H2AX at serine 139 (γ-H2AX) is an early marker for the formation of DNA DSBs.[11] This assay quantifies the number of γ-H2AX foci in the nucleus as a measure of DSBs.

Protocol: The protocol is similar to the PAR immunofluorescence assay described above, with the primary antibody being a rabbit anti-γ-H2AX antibody and a corresponding secondary antibody.[12][13][14]

3.2.2. Alkaline Comet Assay for DNA Single-Strand Breaks

Principle: This single-cell gel electrophoresis technique measures DNA strand breaks.[15] Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Fragmented DNA migrates out of the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.[15]

Protocol:

-

Cell Treatment: Treat cells with the isoindoline-based inhibitor for a defined period (e.g., 24 hours).

-

Cell Embedding: Mix a suspension of treated cells with low-melting-point agarose and layer it onto a pre-coated microscope slide.[16]

-

Lysis: Immerse the slides in a cold lysis buffer (containing high salt and detergent) to remove cell membranes and proteins, leaving behind the "nucleoids."[15]

-

Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank containing an alkaline buffer (pH > 13) to unwind the DNA and then apply an electric field.

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Gold) and visualize the comets using a fluorescence microscope.

-

Analysis: Quantify the extent of DNA damage by measuring the percentage of DNA in the comet tail and the tail moment using specialized software.[16]

Cell Viability and Survival Assays

These assays determine the cytotoxic and cytostatic effects of the inhibitor, particularly in the context of synthetic lethality.

3.3.1. Clonogenic Survival Assay

Principle: This is the gold standard for measuring the ability of single cells to proliferate and form colonies after treatment with a cytotoxic agent.[17]

Protocol:

-

Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells per well) in 6-well plates.[18]

-

Inhibitor Treatment: Treat the cells with a range of concentrations of the isoindoline-based inhibitor for an extended period (e.g., 7-14 days).

-

Colony Formation: Allow the cells to grow until visible colonies are formed.

-

Staining and Counting:

-

Fix the colonies with methanol or 4% PFA.

-

Stain the colonies with crystal violet.

-

Count the number of colonies containing at least 50 cells.

-

-

Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control and plot the dose-response curve.

Data Presentation: Cellular Activity

| Assay | Cell Line | Endpoint | Result (e.g., IC₅₀, Fold Change) |

| Cellular PAR Inhibition | SUM149PT (BRCA1 mut) | PAR IC₅₀ | Value |

| γ-H2AX Foci Formation | DLD-1 (BRCA2-/-) | Fold increase vs. control | Value |

| Clonogenic Survival | DLD-1 (BRCA2-/-) | SF₅₀ | Value |

| Clonogenic Survival | DLD-1 (WT) | SF₅₀ | Value |

In Vivo Evaluation

The final stage of preclinical testing involves assessing the inhibitor's efficacy and pharmacodynamics in animal models.

Pharmacodynamic (PD) Biomarker Assay

Principle: To confirm that the inhibitor is engaging its target in vivo, the levels of PAR in tumor tissue or peripheral blood mononuclear cells (PBMCs) are measured after drug administration.[19][20]

Protocol:

-

Animal Model: Use tumor-bearing mice (e.g., with BRCA-mutant xenografts).

-

Drug Administration: Administer the isoindoline-based inhibitor at various doses and time points.

-

Sample Collection: Collect tumor tissue and/or blood samples at different times after dosing.

-

PAR Measurement:

-

For tumor tissue, prepare tissue lysates.

-

For blood, isolate PBMCs.

-

Quantify PAR levels using a validated ELISA-based assay.[20]

-

-

Data Analysis: Correlate the dose and time of drug administration with the extent of PAR inhibition.

In Vivo Efficacy Studies

Principle: The anti-tumor activity of the isoindoline-based inhibitor is evaluated in relevant animal models, typically those with deficiencies in the HR pathway.

Protocol:

-

Animal Model: The use of patient-derived xenografts (PDXs) from tumors with known genetic backgrounds (e.g., BRCA mutations) is highly recommended as they better reflect the complexity of human tumors.[21][22]

-

Tumor Implantation: Implant tumor fragments or cells subcutaneously into immunocompromised mice.

-

Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups (vehicle control, isoindoline-based inhibitor, positive control like olaparib).

-

Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).

-

Endpoint: Continue treatment until tumors in the control group reach a predetermined size or for a specified duration.

-

Data Analysis: Calculate tumor growth inhibition (TGI) and assess the statistical significance of the anti-tumor effect.

Data Presentation: In Vivo Efficacy

| Animal Model | Treatment Group | Dose and Schedule | Tumor Growth Inhibition (%) |

| DLD-1 (BRCA2-/-) Xenograft | Isoindoline-X | Value mg/kg, QD | Value |

| DLD-1 (BRCA2-/-) Xenograft | Olaparib | 100 mg/kg, QD | Value |

Selectivity and Off-Target Effects

It is crucial to assess the selectivity of the isoindoline-based inhibitor to understand its potential for off-target toxicities.

Kinase Panel Screening

Principle: Since many small molecule inhibitors can have off-target effects on kinases, screening against a broad panel of kinases is recommended.[23]

Protocol:

-

Compound Submission: Submit the isoindoline-based inhibitor to a commercial service provider that offers kinase panel screening (e.g., Eurofins, Reaction Biology).

-

Assay Format: Typically, these are radiometric or fluorescence-based assays that measure the ability of the compound to inhibit the activity of a large number of purified kinases at a fixed concentration (e.g., 1 or 10 µM).

-

Data Analysis: The results are usually provided as a percentage of inhibition for each kinase. Follow-up with IC₅₀ determinations for any significant hits.

Visualizations

Signaling Pathway and Experimental Workflow

Caption: Preclinical evaluation workflow for isoindoline-based PARP inhibitors.

Caption: Mechanism of action of isoindoline-based PARP inhibitors.

References

-

Makvandi, M., et al. (2021). In vivo visualization of PARP inhibitor pharmacodynamics. JCI Insight, 6(8), e146592. [Link]

- Zhang, J., et al. (2025).

-

BPS Bioscience. PARPtrap™ Assay Kit for PARP1. [Link]

-

The Institute of Cancer Research. Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020). [Link]

-

Cancer Therapy Advisor. (2017). PARP inhibitor shows efficacy in new animal models for triple-negative breast cancer. [Link]

-

Popp, H. D., et al. (2017). Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. Journal of Visualized Experiments, (125), 56617. [Link]

-

Rottenberg, S., et al. (2011). Tumor Growth Inhibition by Olaparib in BRCA2 Germline-Mutated Patient-Derived Ovarian Cancer Tissue Xenografts. Clinical Cancer Research, 17(4), 783–791. [Link]

-

American Laboratory. (2023). High-Throughput PARP in-vivo Pharmacodynamic Assay. [Link]

-

Makvandi, M., et al. (2021). In vivo visualization of PARP inhibitor pharmacodynamics. National Institutes of Health. [Link]

-

BioSpace. (2010). Trevigen: HT PARP in vivo Pharmacodynamic Assay II. [Link]

-

Bio-protocol. PARP1 enzyme assay. [Link]

-

Amé, J. C., et al. (2015). Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors. Oncotarget, 6(32), 32453–32465. [Link]

-

ResearchGate. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. (2025). [Link]

-

Solier, A. V., et al. (2011). Development of a Validated Immunofluorescence Assay for γH2AX as a Pharmacodynamic Marker of Topoisomerase I Inhibitor Activity. Clinical Cancer Research, 17(13), 4455–4464. [Link]

-

BellBrook Labs. Enzolution PARP1 Assay System. [Link]

-

BPS Bioscience. PARP1 Colorimetric Assay Kit. [Link]

-

Goundiam, O., et al. (2021). PARP Inhibitors Display Differential Efficacy in Models of BRCA Mutant High-Grade Serous Ovarian Cancer. Cancers, 13(16), 3968. [Link]

-

CRPR. Gamma-H2AX protocol (optimized for VH10-cells). [Link]

-

Michelena, J., et al. (2025). Genetic evidence for PARP1 trapping as a driver of PARP inhibitor efficacy in BRCA mutant cancer cells. Nucleic Acids Research. [Link]

-

Assay-Protocol. PARP. [Link]

-

Tulip Biolabs. PARP1 Activity Assay. [Link]

-

West Bioscience. PARP1 Chemiluminescent Assay Kit. [Link]

-

Scott, J. S., et al. (2022). Efficacy of AZD5305 in BRCAm xenograft tumor models. ResearchGate. [Link]

-

ResearchGate. Physicochemical Properties and the Docking Results of Isoindolin-1-one-Synthesized Compounds. [Link]

-

Frontiers. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. [Link]

-

Sachdev, E., et al. (2018). PARP Inhibition in BRCA-Mutant Breast Cancer. Journal of the National Comprehensive Cancer Network, 16(5S), 633–637. [Link]

-

Kadhim, M. M., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry, 12, 1352528. [Link]

-

Chen, K. H., et al. (2018). PARP inhibitor re‑sensitizes Adriamycin resistant leukemia cells through DNA damage and apoptosis. Oncology Letters, 17(1), 1066–1072. [Link]

-

ResearchGate. Methods for profiling the target and off-target landscape of PARP inhibitors. [Link]

-

BPS Bioscience. PARPtrap™ Assay Kit for PARP1. [Link]

-

Bulanova, D., et al. (2025). Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors. bioRxiv. [Link]

-

ResearchGate. Experimental strategy combining PARP inhibition and cell irradiation. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2015). Design, synthesis and biological evaluation of the novel isoindolinone derivatives. [Link]

-

Azqueta, A., et al. (2021). Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells. Methods in Molecular Biology, 2339, 101–114. [Link]

-

Olive, P. L., & Banáth, J. P. (2006). The comet assay: a method to measure DNA damage in individual cells. Nature Protocols, 1(1), 23–29. [Link]

-

ResearchGate. Physicochemical and pharmacokinetic properties of the studied compound 3. [Link]

-

ResearchGate. Effect of PARP inhibition on clonogenic survival. [Link]

-

YouTube. (2022). Comet Assay for Assaying DNA damage in Neurons | Protocol Preview. [Link]

-

ResearchGate. The off-target kinase landscape of clinical PARP inhibitors. [Link]

-

Sun, Y., et al. (2016). A High Content Clonogenic Survival Drug Screen Identifies MEK Inhibitors as Potent Radiation Sensitizers for KRAS Mutant Non-Small Cell Lung Cancer. PLoS One, 11(1), e0147393. [Link]

-

RE-Place. (2013). The essential comet assay: a comprehensive guide to measuring DNA damage and repair. [Link]

-

McGill Radiobiology. Experimental-Protocol-for-Clonogenic-Survival-Assay.pdf. [Link]

-

Michel, J., et al. (2021). Fluorescent detection of PARP activity in unfixed tissue. Cell Death & Disease, 12(1), 103. [Link]

-

Supplementary Figure legends. [Link]

-

Zilio, N., et al. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols, 6(4), 102555. [Link]

Sources

- 1. PARP Inhibitors Display Differential Efficacy in Models of BRCA Mutant High-Grade Serous Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PARP assay [assay-protocol.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. PARP Inhibition in BRCA-Mutant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. jocpr.com [jocpr.com]

- 7. JCI Insight - In vivo visualization of PARP inhibitor pharmacodynamics [insight.jci.org]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Development of a Validated Immunofluorescence Assay for γH2AX as a Pharmacodynamic Marker of Topoisomerase I Inhibitor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jove.com [jove.com]

- 13. researchgate.net [researchgate.net]

- 14. crpr-su.se [crpr-su.se]

- 15. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. spandidos-publications.com [spandidos-publications.com]

- 17. A High Content Clonogenic Survival Drug Screen Identifies MEK Inhibitors as Potent Radiation Sensitizers for KRAS Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. americanlaboratory.com [americanlaboratory.com]

- 20. biospace.com [biospace.com]

- 21. mdlinx.com [mdlinx.com]

- 22. aacrjournals.org [aacrjournals.org]

- 23. icr.ac.uk [icr.ac.uk]

Application Note: High-Throughput TR-FRET Screening of Piperidinyl-Benzoyl Derivatives Targeting EZH2

Target Audience: Assay Development Scientists, Medicinal Chemists, and Oncology Drug Discovery Professionals.

Mechanistic Rationale & Target Biology

The Enhancer of Zeste Homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It is responsible for the trimethylation of lysine 27 on histone H3 (H3K27me3), an epigenetic mark that drives transcriptional repression[1]. Because the overexpression and hyperactivation of EZH2 are heavily implicated in driving disease progression in numerous hematological malignancies and solid tumors, it has become a premier target in epigenetic drug discovery[2].

Historically, discovering chemical matter that effectively inhibits EZH2 was challenging. However, high-throughput screening (HTS) campaigns identified the tetramethylpiperidinyl benzamide (a piperidinyl-benzoyl derivative) scaffold as a highly potent, S-adenosylmethionine (SAM)-competitive inhibitor of EZH2[3]. Optimization of this core structure has led to second-generation clinical candidates (such as CPI-0209) that are characterized by extended on-target residence times and comprehensive target coverage[4].

Assay Design & Causality (E-E-A-T Principles)

To screen large libraries of piperidinyl-benzoyl derivatives, we employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. As a Senior Application Scientist, it is critical to understand why this specific assay architecture is chosen over alternatives:

-

Transition from Radiometrics: While initial HTS campaigns utilized 3 H-SAM to monitor methyl transfer[3], radiometric assays generate hazardous waste and require extensive washing steps. TR-FRET provides a homogeneous, "mix-and-read" format that is highly scalable for 384- and 1536-well microplates[5].

-

The Self-Validating System: TR-FRET relies on the ratiometric measurement of two emission wavelengths (e.g., 665 nm acceptor / 615 nm donor). This internal ratio normalizes for well-to-well liquid dispensing variations and inner-filter effects. Crucially, it flags false positives caused by the auto-fluorescence of the piperidinyl-benzoyl compounds themselves, ensuring the trustworthiness of the hit triage.

-

Kinetic Causality (Order of Addition): Because piperidinyl-benzoyl compounds are SAM-competitive and often exhibit slow-binding kinetics (extended residence time)[6], the assay protocol must pre-incubate the PRC2 complex with the inhibitor prior to the addition of the SAM cofactor. Adding SAM simultaneously with the inhibitor would artificially inflate the apparent IC50 by preventing the inhibitor from reaching thermodynamic equilibrium with the enzyme's active site[6].

Experimental Protocol: EZH2 TR-FRET Assay

Materials & Reagents

-

Enzyme: Recombinant PRC2 Complex (EZH2/EED/SUZ12/RbAp48/AEBP2)[5].

-

Substrates: Biotinylated Histone H3 (1-21) peptide substrate and S-adenosylmethionine (SAM)[1].

-

Detection: Europium (Eu)-labeled anti-H3K27me3 antibody and Streptavidin-Allophycocyanin (SA-APC)[6].

-

Assay Buffer: 50 mM Tris-HCl pH 8.0, 1 mM DTT, 0.01% Tween-20, 0.1% BSA.

Step-by-Step Methodology

-

Compound Dispensing: Using an acoustic liquid handler (e.g., Labcyte Echo), dispense 10 nL of piperidinyl-benzoyl derivatives (in 100% DMSO) into a 384-well low-volume proxiplate. Include DMSO-only wells as positive controls (maximum activity) and a known reference inhibitor (e.g., GSK126) as a negative control (baseline).

-

Enzyme Pre-incubation: Add 5 µL of the PRC2 complex (diluted in Assay Buffer to a 2 nM final concentration) to all wells. Centrifuge briefly and incubate at room temperature (RT) for 30 minutes.

-

Causality Note: This pre-incubation step is mandatory to allow slow-binding piperidinyl-benzoyl derivatives to achieve equilibrium with the EZH2 active site before the competing cofactor is introduced[6].

-

-

Reaction Initiation: Add 5 µL of a substrate mix containing the Biotin-H3 peptide (final 100 nM) and SAM. The SAM concentration should be kept at 1 µM (near its Km ) to ensure the assay remains highly sensitive to competitive inhibition[2]. Incubate the reaction at RT for 2 hours.

-

Detection Phase: Stop the enzymatic reaction and initiate detection by adding 10 µL of the Detection Mix containing the Eu-anti-H3K27me3 antibody (final 2 nM) and SA-APC (final 20 nM) in a buffer supplemented with 0.5 M KF and EDTA (to chelate metals and halt catalysis)[6].

-

Equilibration & Readout: Incubate for 1 hour at RT in the dark to allow the SA-APC to bind the biotinylated peptide and the Eu-antibody to bind the newly formed H3K27me3 epitope[6]. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX) with excitation at 337 nm and dual emission at 615 nm and 665 nm.

Data Presentation & Hit Triage

Data is expressed as the TR-FRET ratio (665 nm / 615 nm). IC50 values are calculated using a 4-parameter logistic fit. A steep Hill slope (>1.5) often indicates compound aggregation or assay interference, while a slope near 1.0 is expected for 1:1 stoichiometric binding[3].

Table 1: Representative HTS Triage Data for Piperidinyl-Benzoyl Derivatives

| Compound ID | EZH2 IC50 (nM) | EZH1 IC50 (nM) | Selectivity (Fold) | Hill Slope | Lipophilic Efficiency (LipE) | Triage Decision |

| GSK126 (Ref) | 0.5 | 68 | 136x | 1.02 | 5.2 | Validated Control |

| PB-001 (Hit) | 12.4 | >10,000 | >800x | 0.98 | 4.8 | Progress to Hit-to-Lead |

| PB-044 (Lead) | 1.2 | 1,500 | 1250x | 1.05 | 6.1 | Advance to In Vivo |

| PB-089 (False) | 45.0 | 50.0 | 1.1x | 2.10* | 2.3 | Discard (Aggregator) |

*High Hill slope combined with poor selectivity indicates non-specific binding or colloidal aggregation.

Assay Visualization

TR-FRET assay workflow for EZH2 SAM-competitive inhibitors.

References

-

Nasveschuk, C. G., et al. (2014). "Discovery and Optimization of Tetramethylpiperidinyl Benzamides as Inhibitors of EZH2." ACS Medicinal Chemistry Letters. Available at:[Link]

-

BPS Bioscience. "EZH2 (Y641N) TR-FRET Assay Kit." BPS Bioscience Protocols. Available at:[Link]

-

Wu, C., et al. (2015). "S-Adenosyl-L-methionine-competitive inhibitors of the histone methyltransferase EZH2 induce autophagy and enhance drug sensitivity in cancer cells." Anti-Cancer Drugs. Available at:[Link]

-

Copeland, R. A., et al. (2018). "Identification and characterization of second-generation EZH2 inhibitors with extended residence times and improved biological activity." Journal of Biological Chemistry. Available at:[Link]

-

Constellation Pharmaceuticals. (2021). "Constellation Pharmaceuticals Presents Phase 1 Data for CPI-0209 at ASCO Annual Meeting." BioSpace. Available at: [Link]

Sources

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. S-Adenosyl-l-methionine-competitive inhibitors of the histone methyltransferase EZH2 induce autophagy and enhance drug sensitivity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and Optimization of Tetramethylpiperidinyl Benzamides as Inhibitors of EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Constellation Pharmaceuticals Presents Phase 1 Data for CPI-0209 at ASCO Annual Meeting - BioSpace [biospace.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. Identification and characterization of second-generation EZH2 inhibitors with extended residence times and improved biological activity - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Critical Role of PARP1 and PARP2 in Cellular Homeostasis

As a Senior Application Scientist, this guide provides a comprehensive overview of the techniques available for measuring the enzymatic activity of Poly(ADP-ribose) Polymerase 1 and 2 (PARP1/2). This document is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical protocols necessary for robust and reliable activity assessment. We will explore the causality behind experimental choices and provide self-validating systems for trustworthy data generation.

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for a range of cellular processes, most notably DNA repair and the maintenance of genomic stability.[1][2] Among the 17 members of the PARP family, PARP1 and PARP2 are the most studied and are the only members strictly activated by DNA strand breaks.[3][4] Upon detecting a DNA lesion, PARP1 and PARP2 bind to the damaged site and catalyze the synthesis of long, branched chains of poly(ADP-ribose) (PAR) onto themselves (automodification) and other nuclear proteins, such as histones.[2][5][6] This process, known as PARylation, uses nicotinamide adenine dinucleotide (NAD+) as a substrate.

The resulting PAR polymers act as a scaffold, recruiting other DNA repair factors to the site of damage to facilitate repair.[2][7] Given this central role, inhibiting PARP activity has emerged as a powerful therapeutic strategy in oncology. PARP inhibitors (PARPi) are particularly effective in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, a concept known as synthetic lethality.[8][9]

Accurately measuring the enzymatic activity of PARP1 and PARP2 is therefore paramount for:

-

Basic Research: To understand their fundamental roles in DNA repair, chromatin remodeling, and other cellular functions.[10]

-

Drug Discovery: To screen for and characterize the potency and selectivity of novel PARP inhibitors.[11][12]

-

Clinical Development: To develop pharmacodynamic (PD) biomarkers that confirm target engagement and inform on the biological activity of PARP inhibitors in patients.[5][13]

This guide will detail the principal methodologies for assessing PARP1/2 activity, from traditional biochemical assays to advanced cell-based and high-throughput screening techniques.

The Core Enzymatic Reaction: A Foundation for Assay Design

The fundamental reaction catalyzed by PARP1 and PARP2 involves the cleavage of NAD+ into nicotinamide (NAM) and ADP-ribose, followed by the sequential addition of ADP-ribose units to acceptor proteins.[6] This reaction provides three primary avenues for measuring enzymatic activity:

-

Quantifying Substrate Consumption: Measuring the depletion of NAD+.

-

Quantifying Product Formation: Detecting the PAR polymer itself.

-

Quantifying By-product Generation: Measuring the release of nicotinamide.

A fourth, functionally critical measurement involves assessing the ability of inhibitors to "trap" PARP enzymes on DNA, a key mechanism of cytotoxicity for many clinical PARP inhibitors.[3][14]

Caption: Core PARP1/2 enzymatic reaction and associated measurement strategies.

Part 1: Biochemical (In Vitro) Assays for Purified Systems

Biochemical assays utilize purified, recombinant PARP1 or PARP2 enzymes, activated DNA (e.g., nicked or fragmented DNA), and the substrate NAD+. These assays are ideal for determining the direct inhibitory potential (e.g., IC50 values) of compounds against the isolated enzyme and for studying enzyme kinetics.[15]

Direct Detection of PAR Polymer Formation

These methods directly quantify the amount of PAR polymer produced.

This is a robust, plate-based format that is widely used for its sensitivity and adaptability.

-

Principle: Histone proteins (common PARP substrates) are pre-coated onto a microplate. The PARP reaction is performed in the wells using biotinylated NAD+ (Biotin-NAD+). The PARP enzyme incorporates biotin-labeled ADP-ribose units onto the immobilized histones. The amount of incorporated biotin is then quantified using Streptavidin conjugated to Horseradish Peroxidase (Strep-HRP), which generates a colorimetric or chemiluminescent signal upon addition of its substrate.[3] The signal intensity is directly proportional to PARP activity.

-

Advantages: High sensitivity (especially chemiluminescent versions), well-established, and relatively straightforward.

-

Disadvantages: Requires multiple wash steps, making it less suitable for very high-throughput screening (HTS). The use of a modified NAD+ analog could potentially alter enzyme kinetics compared to the native substrate.[8]

Caption: General workflow for an ELISA-based PARP activity assay.

These "mix-and-read" assays are designed for HTS, as they do not require separation or wash steps.

-

AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) Principle: This assay uses donor and acceptor beads. A biotinylated histone substrate binds to a streptavidin-coated acceptor bead. A PAR-specific antibody, which recognizes the newly synthesized PAR polymer, is coupled to a donor bead. When the PARP enzyme is active, it PARylates the histone substrate, bringing the donor and acceptor beads into close proximity (<200 nm). Upon excitation (680 nm), the donor bead releases singlet oxygen, which travels to the nearby acceptor bead, triggering a chemiluminescent emission (615 nm).[9][16]

-

HTRF® (Homogeneous Time-Resolved Fluorescence) Principle: This assay relies on Förster Resonance Energy Transfer (FRET) between a donor (e.g., Europium cryptate) and an acceptor (e.g., d2) fluorophore. For instance, a biotinylated substrate can be captured by streptavidin-XL665 (acceptor), and the PAR product is detected by an anti-PAR antibody labeled with Eu3+-cryptate (donor). PARP activity brings the donor and acceptor into proximity, resulting in a FRET signal.[17]

-

Advantages: High sensitivity, low background, easily automated for HTS, and requires small sample volumes.

-

Disadvantages: Requires a specialized plate reader capable of AlphaScreen® or HTRF® detection. Potential for interference from colored or fluorescent compounds in the screening library.

Indirect Measurement of PARP Activity

These assays infer PARP activity by measuring changes in substrate or by-product concentration.

These assays measure the amount of NAD+ remaining after the PARP reaction. A decrease in NAD+ corresponds to an increase in PARP activity.

-

Principle: The PARP reaction is run for a set time. Then, the reaction is stopped, and the remaining NAD+ is measured using a coupled enzymatic reaction. For example, a cycling reaction involving alcohol dehydrogenase can reduce NAD+ to NADH, which in turn reduces a pro-fluorescent substrate (like resazurin) to a highly fluorescent product (resorufin).[18][19] The fluorescent signal is inversely proportional to PARP activity. Luminescent formats, such as Promega's NAD/NADH-Glo™, are also widely available and offer high sensitivity.[20]

-

Advantages: Uses the native NAD+ substrate, providing potentially more physiologically relevant kinetics.[8] Homogeneous formats are available, making them suitable for HTS.[11]

-

Disadvantages: Measures substrate depletion, resulting in a signal decrease, which can sometimes be more susceptible to false positives from compound interference.

These assays provide a direct, positive signal by quantifying the nicotinamide released during NAD+ cleavage.

-

Principle: The PARP reaction is coupled to a second enzymatic reaction. A recombinant nicotinamidase is included in the reaction mix, which converts the NAM produced by PARP into nicotinic acid and ammonia. A developer reagent is then added that reacts with the ammonia to generate a fluorescent or colorimetric signal.[8] The signal is directly proportional to PARP activity.

-

Advantages: Provides a direct, positive signal of enzyme activity. Uses native NAD+ substrate. Homogeneous format is well-suited for HTS.

-

Disadvantages: The coupled enzyme system adds a layer of complexity and potential for interference.

PARP Trapping Assays

A critical mechanism of action for many potent PARP inhibitors is not just catalytic inhibition but also trapping the PARP enzyme on DNA, which creates a cytotoxic lesion.[3]

-

Principle (Fluorescence Polarization): This assay uses a fluorescently labeled DNA oligonucleotide duplex containing a nick. In the absence of NAD+, PARP1 or PARP2 will bind to this probe, and because the complex is large and tumbles slowly in solution, it will emit highly polarized light when excited with polarized light. When NAD+ is added, the enzyme PARylates itself, becomes highly negatively charged, and dissociates from the DNA, leading to a decrease in fluorescence polarization (FP). If a trapping inhibitor is present along with NAD+, it will prevent the enzyme's dissociation, and the FP signal will remain high.[21][22] The strength of the FP signal is proportional to the inhibitor's trapping efficiency.

-

Advantages: Measures a clinically relevant mechanism of action that is distinct from simple catalytic inhibition. Homogeneous format is suitable for HTS. Allows for direct comparison of trapping potential between PARP1 and PARP2.[12]

-

Disadvantages: Can be affected by fluorescent compounds. Requires a plate reader with FP capabilities.

| Assay Type | Principle | Signal Type | Throughput | Advantages | Disadvantages |

| ELISA | Measures incorporated Biotin-NAD+ | Colorimetric or Luminescent | Medium | High sensitivity, well-established | Multiple wash steps, uses modified substrate |

| AlphaLISA®/HTRF® | Proximity-based energy transfer | Luminescent or TR-FRET | High | Homogeneous, high sensitivity, HTS-ready | Requires special reader, potential compound interference |

| NAD+ Consumption | Measures remaining NAD+ | Fluorescent or Luminescent | High | Uses native NAD+, homogeneous | Inverse signal, potential for false positives |

| Nicotinamide Prod. | Measures released nicotinamide | Fluorescent or Colorimetric | High | Direct positive signal, uses native NAD+ | Coupled enzyme system adds complexity |

| PARP Trapping (FP) | Measures PARP bound to DNA | Fluorescence Polarization | High | Measures clinically relevant trapping mechanism | Requires FP reader, potential compound interference |

Part 2: Cell-Based Assays for a Physiological Context

Cell-based assays are essential for validating the findings from biochemical screens in a more biologically relevant environment.[23] They account for factors like cell permeability, off-target effects, and engagement with the cellular DNA damage response machinery. These assays typically involve treating cells with a DNA-damaging agent (e.g., hydrogen peroxide, MMS) to activate endogenous PARP, followed by treatment with a test inhibitor.

Immunodetection of PAR

This is the most common approach and relies on highly specific antibodies that recognize the PAR polymer.

-

Principle: Cells are treated to induce DNA damage and activate PARP. After treatment with or without a PARP inhibitor, cells are lysed. The total amount of PAR in the lysate is then quantified.

-

Methods:

-

Western Blot / Slot Blot: Cell lysates are separated by SDS-PAGE (Western) or applied directly to a membrane (Slot/Dot Blot). The membrane is then probed with an anti-PAR antibody to visualize and quantify PAR levels.[13] This provides a robust, semi-quantitative or quantitative measure of total cellular PARylation.

-

ELISA: A sandwich ELISA format can be used where a capture antibody for PAR is coated on a plate, lysate is added, and a detection antibody is used for quantification.[23] This format is more amenable to higher throughput than Western blotting.

-

Immunofluorescence (IF) / Immunohistochemistry (IHC): Allows for the visualization of PAR formation within intact cells or tissue sections. This provides crucial spatial information, showing the localization of PARP activity (e.g., at sites of DNA damage in the nucleus).[5]

-

Live-Cell PAR Biosensors

Recent advances have led to the development of genetically encoded biosensors that allow for the real-time detection of PAR dynamics in living cells.[24][25]

-

Principle: These sensors are typically fusion proteins. They consist of a known PAR-binding domain (e.g., the WWE domain from RNF146) fused to a reporter like GFP or a split-luciferase.[26] Upon PARP activation, the biosensor is recruited to sites of PAR accumulation, leading to a change in localization (e.g., nuclear enrichment of a GFP-fusion) or reconstitution of a reporter (e.g., luminescence from split-luciferase), which can be quantified by imaging or plate-based reads.

-

Advantages: Enables dynamic, real-time measurement of PARP activity in living cells with high sensitivity.[26]

-

Disadvantages: Requires genetic modification of cell lines. The overexpression of a PAR-binding protein could potentially interfere with endogenous signaling.

Target Engagement Assays

These assays confirm that a compound is physically binding to PARP1/2 inside the cell.

-

NanoBRET® Target Engagement Assay: This technology measures compound binding in live cells. PARP is expressed as a fusion to NanoLuc® Luciferase (energy donor), and a fluorescent tracer that binds to the PARP active site is added to the cells. In the absence of an inhibitor, the tracer binds PARP, bringing it close to the luciferase and generating a BRET signal. A test compound that also binds to PARP will compete with the tracer, causing a loss of BRET signal in a dose-dependent manner.[20]

-

Advantages: Provides a quantitative measure of compound affinity and residence time at the target protein in a physiological environment.

-

Disadvantages: Requires specific reagents and instrumentation.

Part 3: Detailed Experimental Protocols

The following protocols are provided as examples. Researchers should always optimize conditions for their specific enzyme lots, cell lines, and instrumentation.

Protocol 1: In Vitro PARP1 Chemiluminescent ELISA

This protocol is designed to determine the IC50 value of a test compound against purified PARP1 enzyme.

Materials:

-

Histone-coated 96-well plate (white, for chemiluminescence)

-

Recombinant human PARP1 enzyme

-

Activated DNA (e.g., sonicated salmon sperm DNA)

-

10X PARP Assay Buffer

-

Biotin-NAD+

-

Test inhibitor (serially diluted)

-

Streptavidin-HRP

-

Chemiluminescent HRP substrate

-

Wash Buffer (e.g., PBS + 0.05% Tween-20)

-

Stop Buffer (optional, depending on substrate)

Procedure:

-

Reagent Preparation: Prepare 1X PARP Assay Buffer. Dilute PARP1 enzyme and activated DNA to their optimal working concentrations in 1X Assay Buffer. Prepare serial dilutions of the test inhibitor in 1X Assay Buffer.

-

Reaction Setup:

-

Add 50 µL of 1X PARP Assay Buffer to all wells.

-

Add 10 µL of serially diluted inhibitor to test wells. Add 10 µL of buffer for "No Inhibitor" (100% activity) controls. Add 10 µL of a known potent inhibitor (e.g., Olaparib) for "Max Inhibition" (0% activity) controls.

-

Add 20 µL of the PARP1 enzyme/activated DNA mix to all wells except the "Blank" control.

-

-

Initiate Reaction: Add 20 µL of Biotin-NAD+ solution to all wells to start the reaction.

-

Incubation: Incubate the plate for 60 minutes at 30°C.

-

Washing: Aspirate the reaction mix and wash the plate 3 times with 200 µL of Wash Buffer per well.

-

Detection:

-

Add 100 µL of diluted Streptavidin-HRP to each well.

-

Incubate for 30 minutes at room temperature.

-

Wash the plate 4 times with 200 µL of Wash Buffer per well.

-

-

Signal Generation: Add 100 µL of chemiluminescent substrate to each well.

-

Data Acquisition: Immediately read the luminescence on a microplate reader.

Data Analysis:

-

Subtract the average "Blank" signal from all other readings.